molecular formula C24H26N4O3S B12425424 Ripk1-IN-12

Ripk1-IN-12

Cat. No.: B12425424
M. Wt: 450.6 g/mol
InChI Key: NIWSSTRNVNHTMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-12 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

Ripk1-IN-12 has a wide range of scientific research applications, including:

Mechanism of Action

Ripk1-IN-12 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets include various proteins involved in the necroptosis and apoptosis pathways, such as RIPK3 and mixed lineage kinase domain-like protein (MLKL) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ripk1-IN-12

This compound is unique due to its high selectivity for RIPK1 and its ability to penetrate the blood-brain barrier, making it a promising candidate for treating central nervous system diseases. Additionally, its distinct chemical structure offers advantages in terms of stability and bioavailability compared to other RIPK1 inhibitors .

Biological Activity

Receptor-interacting protein kinase 1 (RIPK1) plays a crucial role in regulating cell death and inflammation, making it a significant target for therapeutic intervention in various diseases. Ripk1-IN-12 is a selective small-molecule inhibitor that specifically targets RIPK1's kinase activity. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

This compound functions by inhibiting the kinase activity of RIPK1, which is essential for mediating necroptosis and apoptosis. By blocking RIPK1's kinase function, this compound prevents the downstream activation of pro-inflammatory pathways and cell death mechanisms.

Key Mechanisms:

  • Inhibition of Necroptosis: this compound disrupts the formation of the necrosome complex, which is critical for necroptotic cell death. This inhibition leads to reduced inflammation and tissue damage in various models of disease .
  • Reduction of Inflammatory Cytokines: The compound significantly decreases the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to stimuli like lipopolysaccharides (LPS) .

Biological Activity in Disease Models

This compound has been evaluated in several preclinical models to assess its biological activity and therapeutic potential.

1. Chronic Obstructive Pulmonary Disease (COPD)

In studies involving COPD models, this compound demonstrated significant efficacy:

  • Reduction in Airway Inflammation: Treatment with this compound led to decreased levels of inflammatory cells in bronchoalveolar lavage fluid (BALF) and reduced chemokine expression in lung tissues .
  • Protection Against Emphysema: The inhibitor mitigated emphysema development in mouse models exposed to cigarette smoke, indicating its protective effects on lung tissue .

2. Neurodegenerative Diseases

Research indicates that this compound may have therapeutic benefits in neurodegenerative conditions:

  • Protection Against Neuronal Death: In models of ischemic stroke, this compound reduced neuronal cell death and improved functional recovery by stabilizing lysosomal membranes and preventing lysosomal rupture .
  • Modulation of Inflammatory Responses: The compound decreased neuroinflammatory markers associated with neurodegeneration, suggesting a dual role in protecting neurons and reducing inflammation .

Case Studies

Case Study 1: Sepsis Model
In a sepsis model induced by LPS, administration of this compound resulted in:

  • Decreased Mortality Rates: The survival rate among treated mice was significantly higher compared to controls.
  • Lower Serum Levels of Inflammatory Markers: Treatment led to reduced levels of IL-6 and TNF-α, demonstrating its efficacy in modulating systemic inflammation .

Case Study 2: Arthritis Model
In collagen-induced arthritis models:

  • Joint Inflammation Reduction: this compound administration resulted in reduced swelling and destruction of joint tissues.
  • Improved Mobility: Treated animals showed enhanced mobility scores compared to untreated counterparts, highlighting its potential as an anti-inflammatory agent .

Research Findings Summary

The following table summarizes key findings from studies on this compound:

Study FocusKey FindingsReference
COPDReduced airway inflammation and emphysema
Neurodegenerative DiseasesDecreased neuronal death; improved recovery
SepsisEnhanced survival; lower inflammatory markers
ArthritisReduced joint inflammation; improved mobility

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

cyclohexyl N-[5-[2-(cyclopropanecarbonylamino)-1,3-benzothiazol-6-yl]-2-methylpyridin-3-yl]carbamate

InChI

InChI=1S/C24H26N4O3S/c1-14-20(27-24(30)31-18-5-3-2-4-6-18)11-17(13-25-14)16-9-10-19-21(12-16)32-23(26-19)28-22(29)15-7-8-15/h9-13,15,18H,2-8H2,1H3,(H,27,30)(H,26,28,29)

InChI Key

NIWSSTRNVNHTMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4)NC(=O)OC5CCCCC5

Origin of Product

United States

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